molecular formula C5H5IO2 B14350432 5-(Iodomethylidene)oxolan-2-one CAS No. 93040-51-8

5-(Iodomethylidene)oxolan-2-one

Cat. No.: B14350432
CAS No.: 93040-51-8
M. Wt: 224.00 g/mol
InChI Key: XIPQQPOTDOENIA-UHFFFAOYSA-N
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Description

5-(Iodomethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethylidene group attached to the oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethylidene)oxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone . The reaction conditions are optimized to favor the formation of the five-membered ring structure, which is entropically and enthalpically preferred .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and optimization of reaction conditions apply. Industrial production would likely involve scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethylidene)oxolan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethylidene group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Cyclization Reactions: The compound can undergo cyclization reactions to form different ring structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxolanes, while oxidation reactions can produce iodinated oxolanes with higher oxidation states.

Scientific Research Applications

5-(Iodomethylidene)oxolan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Iodomethylidene)oxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis . This intermediate is electrophilic and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Iodomethylidene)oxolan-2-one is unique due to the presence of the iodomethylidene group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93040-51-8

Molecular Formula

C5H5IO2

Molecular Weight

224.00 g/mol

IUPAC Name

5-(iodomethylidene)oxolan-2-one

InChI

InChI=1S/C5H5IO2/c6-3-4-1-2-5(7)8-4/h3H,1-2H2

InChI Key

XIPQQPOTDOENIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1=CI

Origin of Product

United States

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